molecular formula C7H6F2S B1407934 3,5-Difluoro-4-(methyl)thiophenol CAS No. 1804515-76-1

3,5-Difluoro-4-(methyl)thiophenol

Cat. No.: B1407934
CAS No.: 1804515-76-1
M. Wt: 160.19 g/mol
InChI Key: WEHNKCWHWUDWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-(methyl)thiophenol: is an organic compound that belongs to the class of thiophenols, which are characterized by the presence of a thiol group (-SH) attached to a benzene ring. The compound is distinguished by the presence of two fluorine atoms at the 3rd and 5th positions and a methyl group at the 4th position on the benzene ring. This unique substitution pattern imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(methyl)thiophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-(methyl)thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Substitution: Various substituted thiophenols.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(methyl)thiophenol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 3,5-Difluoro-4-(methyl)thiophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine atoms and a methyl group on the benzene ring enhances its versatility in various applications .

Properties

IUPAC Name

3,5-difluoro-4-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHNKCWHWUDWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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